molecular formula C14H24O4 B14334826 Ethyl 4,4-diethoxy-2-methylcyclohex-1-ene-1-carboxylate CAS No. 110559-80-3

Ethyl 4,4-diethoxy-2-methylcyclohex-1-ene-1-carboxylate

Cat. No.: B14334826
CAS No.: 110559-80-3
M. Wt: 256.34 g/mol
InChI Key: PRMBNWOSKGNYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4-diethoxy-2-methylcyclohex-1-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with ethoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4-diethoxy-2-methylcyclohex-1-ene-1-carboxylate typically involves the reaction of ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate with ethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4-diethoxy-2-methylcyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

Ethyl 4,4-diethoxy-2-methylcyclohex-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,4-diethoxy-2-methylcyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
  • Ethyl 4-methyl-2-cyclohexanone-1-carboxylate
  • 4-methylcyclohexene

Comparison: Ethyl 4,4-diethoxy-2-methylcyclohex-1-ene-1-carboxylate is unique due to the presence of two ethoxy groups and a methyl group on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For example, the ethoxy groups can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

CAS No.

110559-80-3

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

ethyl 4,4-diethoxy-2-methylcyclohexene-1-carboxylate

InChI

InChI=1S/C14H24O4/c1-5-16-13(15)12-8-9-14(17-6-2,18-7-3)10-11(12)4/h5-10H2,1-4H3

InChI Key

PRMBNWOSKGNYNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CC(CC1)(OCC)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.